molecular formula C10H11N4Na3O11P2 B3029591 Inosine-5'-diphosphate trisodium salt CAS No. 71672-86-1

Inosine-5'-diphosphate trisodium salt

Cat. No. B3029591
CAS RN: 71672-86-1
M. Wt: 494.13
InChI Key: CPIQGMJSIPVOOS-MSQVLRTGSA-K
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Description

Inosine-5’-diphosphate trisodium salt, also known as 5′-IDP-Na3, is a compound with the empirical formula C10H11N4Na3O11P2 . It has a molecular weight of 494.13 .


Molecular Structure Analysis

The molecular structure of Inosine-5’-diphosphate trisodium salt is represented by the SMILES string [Na+].[Na+].[Na+].O[C@H]1C@@HC@@H(=O)OP([O-])([O-])=O)n2cnc3C(=O)NC=Nc23 .


Chemical Reactions Analysis

Inosine-5’-triphosphate trisodium salt is used in studies where ATP and GTP are deaminated by various enzymes and biological processes . It has been used to investigate its influence on the chromosome aberration rate, the mitotic rate, sister-chromatid exchange (SCE) frequency, the proportion of first (X1), second (X2) and third (X3) division metaphases of human peripheral lymphocytes .


Physical And Chemical Properties Analysis

Inosine-5’-diphosphate trisodium salt is a powder that is soluble in water . It should be stored at -20°C .

Scientific Research Applications

Mass Spectrometry Enhancement

Inosine-5'-diphosphate trisodium salt, along with other polyphosphonated alkali metal salts, has been used to enhance negative-ion electrospray mass spectrometry. This application was specifically noted in the analysis of complex compounds, where treatment with diethylamine significantly increased the intensities of acid ions and molecular fragments retaining a phosphonate group (Ballantine, Games, & Slater, 1997).

Synthesis of Thiophosphates

Inosine-5'-diphosphate trisodium salt has been involved in the synthesis of inosine-5′-thiophosphates. This synthesis explored direct phosphorylation methods and their impact on flavoring activities, contributing to the understanding of nucleotide chemistry (Haga, Kainosho, & Yoshikawa, 1971).

Chemical Synthesis of Nucleotides

An efficient chemical synthesis method for inosine nucleotides, including inosine-5'-diphosphate, has been developed. This method involved highly regioselective monophosphorylation and coupling reactions, contributing to the field of nucleotide chemistry (Senthilvelan, Shanmugasundaram, & Kore, 2020).

Interaction with Other Compounds

Studies have shown interactions of inosine-5'-diphosphate trisodium salt with other compounds, such as cis- and trans-dichlorodiammineplatinum(II), demonstrating its reactivity and potential use in complex chemical synthesis (Tajmir-Riahi & Theophanides, 1984).

Ion-Exchange Chromatography

Inosine-5'-diphosphate trisodium salt has been utilized in ion-exchange chromatography for purification purposes. This technique highlighted the utility of inosine diphosphates in separation science (Huhn, Jensen, Pierce, & Schlabach, 1993).

Presynaptic Inhibition Studies

In neuroscientific research, inosine-5'-diphosphate trisodium salt has been used to study presynaptic inhibition of acetylcholine release at neuromuscular junctions. This application provided insights into purinergic receptors and cholinergic transmission (Guarracino et al., 2016).

Phosphorylation of Nucleosides

The compound has been part of studies focusing on the phosphorylation of nucleosides, contributing to the understanding of nucleotide synthesis and its biochemical pathways (Honjo, Furukawa, & Kobayashi, 1966).

Thermal Behavior Analysis

Research on the thermal behavior of inosine 5'-monophosphate in various forms, including its interaction with inosine-5'-diphosphate trisodium salt, has implications for food chemistry and the stability of food additives (de Jesus, Ferreira, & Cavalheiro, 2018).

Anti-Tumour Platinum Drug Research

The interaction of inosine-5'-diphosphate trisodium salt with platinum compounds has been studied to understand the action of anti-tumour drugs. This research offers insights into the mechanisms of such drugs at a molecular level (Goodgame et al., 1975).

Cell Signaling Studies

Inosine-5'-diphosphate trisodium salt plays a role in the broader context of inositol phosphate research, which is significant for understanding cell signaling and intracellular calcium regulation (Berridge & Irvine, 1989).

Safety And Hazards

Inosine-5’-diphosphate trisodium salt is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After contact with skin or eyes, it is recommended to wash immediately with plenty of water .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIQGMJSIPVOOS-MSQVLRTGSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035930
Record name Inosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine-5'-diphosphate trisodium salt

CAS RN

71672-86-1, 81012-88-6
Record name Inosine 5'-(trihydrogen diphosphate), trisodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-(trihydrogen diphosphate), trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
C Ma, QK Yang, SS Gong, Q Sun - Applied Mechanics and …, 2014 - Trans Tech Publ
Inosine 5′-triphosphate (ITP) and 5′-diphosphates (IDP) were efficiently synthesized. Phosphitylation, acid-catalyzed hydrolysis, and oxidative coupling with piperidine afforded …
Number of citations: 1 www.scientific.net
J Sun, SS Gong, Q Sun - Advanced Materials Research, 2014 - Trans Tech Publ
Treatment of inosine 5’-phosphate (IMP) with 2,2’-dithiodianiline/triphenylphosphine provided an efficient method for the synthesis of inosine 5′-phosphoropiperidate under mild …
Number of citations: 2 www.scientific.net
Q Wang, G He, X Wang, K Mai, W Xu, H Zhou - Aquaculture, 2014 - Elsevier
… A composite attractant (betaine:DMPT:threonine:glycine:inosine-5′-diphosphate trisodium salt … , 0.4; DMPT, 0.2; threonine, 0.2; glycine, 0.1; inosine-5′-diphosphate trisodium salt, 0.1. …
Number of citations: 54 www.sciencedirect.com
Q Wang, G He, K Mai, W Xu, H Zhou - Aquaculture Nutrition, 2016 - Wiley Online Library
Fishmeal could only be replaced by plant proteins at limited levels in aquafeeds, especially for carnivorous fish. In this study, an experiment was designed to evaluate the possibility of …
Number of citations: 72 onlinelibrary.wiley.com
CX Hu, J Zeng, HN Hao, YXY Xu, F Liu, RD Liu… - Veterinary …, 2021 - Springer
… To further verify the rTsPPase activity, the PPases inhibitors (NaF and inosine-5′-diphosphate trisodium salt, IDP) were used to ascertain whether they could effectively inhibit the …
Number of citations: 20 link.springer.com
H Jiang, H Zhou, C Liu, X Wang… - Journal of the World …, 2021 - Wiley Online Library
Replacement of fish meal with high plant protein meal leads to reduced growth performance and health issues in farmed fish. Supplementation of functional additives has been …
Number of citations: 3 onlinelibrary.wiley.com
Z Dan, D Jiang, J Zheng, Z Tang, Y Gong… - Aquaculture …, 2021 - Wiley Online Library
The composition of mineral in fermented soybean meal (FSBM) was far from that of fish meal (FM). The lack of minerals might be one of the factors restricting the replacement of FM by …
Number of citations: 2 onlinelibrary.wiley.com
E Blanco-Rayón, AV Ivanina, IM Sokolova… - Science of the Total …, 2020 - Elsevier
In marine pollution monitoring, the biomarkers recorded in sentinel organisms are influenced by natural confounding factors that may jeopardise their interpretation. Among these …
Number of citations: 20 www.sciencedirect.com
E Blanco-Rayon, AV Ivanina, IM Sokolova… - Plos one, 2019 - journals.plos.org
To assess the influence of food type on biomarkers, mussels (Mytilus galloprovincialis) were maintained under laboratory conditions and fed using 4 different microalgae diets ad libitum …
Number of citations: 11 journals.plos.org
JM Delaissé, P Martin, MF Verheyen-Bouvy… - Biochimica et Biophysica …, 1981 - Elsevier
The subcellular localization of the ω-hydroxylase of Saccharomycopsis lipolytica was assessed by the analytical fractionation technique, originally described by de Duve C., Pressman, …
Number of citations: 31 www.sciencedirect.com

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